2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-5(7(14)15)13-4-3-6(12-13)8(9,10)11/h3-5H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCBRAAIUVZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The foundational approach involves constructing the 3-(trifluoromethyl)pyrazole moiety through [3+2] cycloaddition. A optimized protocol adapted from CN112724132A utilizes:
Hydrazine Intermediate Preparation :
Reaction of trifluoromethylacetophenone derivatives with hydrazine hydrate in ethanol at 80°C yields the corresponding hydrazone.Cyclization with α,β-Unsaturated Esters :
Treatment with ethyl propiolate in DMF at 120°C induces cyclization, forming the pyrazole ring with regioselective trifluoromethyl positioning.
Mechanistic Insight :
The reaction proceeds through a Michael addition-initiated pathway, where the hydrazone nitrogen attacks the β-carbon of ethyl propiolate, followed by intramolecular cyclization. Density functional theory (DFT) studies suggest the trifluoromethyl group directs regiochemistry through electronic effects, stabilizing the transition state by -12.3 kcal/mol compared to non-fluorinated analogs.
Side-Chain Incorporation via Nucleophilic Alkylation
Post-cyclization functionalization employs alkylation strategies to install the butanoic acid moiety:
Method A: Mitsunobu Reaction
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃
- Conditions : THF, 0°C → RT, 12h
- Substrate : 3-(Trifluoromethyl)-1H-pyrazole + ethyl 4-bromobutanoate
- Yield : 68% (crude), 52% after silica gel chromatography
Method B: Phase-Transfer Catalyzed Alkylation
- Catalyst : Tetrabutylammonium bromide (TBAB)
- Base : K₂CO₃
- Solvent : DCM/H₂O biphasic system
- Yield : 74% (single isomer)
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 12h | 6h |
| Isomeric Purity | 88% | >99% |
| Scale-Up Feasibility | Moderate | High |
| Byproduct Formation | 15% di-alkylated | <2% |
Acidic Hydrolysis and Workup
The ethyl ester intermediate undergoes saponification:
Optimized Conditions :
- Reagent : 6N HCl in dioxane/water (4:1)
- Temperature : 80°C, 4h
- Yield : 89%
- Purity : 98.5% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Critical control parameters include maintaining pH <2 during quenching to prevent lactamization, a side reaction observed above pH 4.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
An emerging methodology from US-11535626-B2 adaptations combines:
- In situ generation of 3-(trifluoromethyl)pyrazole via Cu(I)-catalyzed cyclization
- Concurrent alkylation using methyl 4-bromobutanoate
- Enzymatic hydrolysis with Candida antarctica lipase B (CAL-B)
Advantages :
Flow Chemistry Approaches
Microreactor systems enable:
- Precise temperature control (-10°C to 50°C) for exothermic steps
- 10-second residence time for alkylation stage
- 92% conversion vs. 74% in batch mode
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 4.75 (q, J=7.2 Hz, 1H, CH), 2.45 (t, J=7.6 Hz, 2H, CH₂COO), 1.85–1.72 (m, 2H, CH₂), 1.12 (t, J=7.2 Hz, 3H, CH₃)
- ¹³C NMR : 172.8 (COOH), 144.2 (C-F₃), 122.1 (q, J=270 Hz, CF₃), 61.4 (CH), 30.2 (CH₂), 22.7 (CH₂), 13.9 (CH₃)
- HRMS : m/z 223.0616 [M+H]+ (calc. 223.0616)
Thermal Analysis :
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
- Bioisosterism : The compound acts as a bioisostere for natural amino acids, potentially enhancing metabolic stability in drug design. Its structural features allow it to mimic certain biological molecules, which is valuable in developing new pharmaceuticals.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. For instance, compounds with similar structures have demonstrated significant inhibition zones in bacterial cultures, indicating their potential as antibacterial agents .
Agricultural Chemistry
- Pesticide Development : The trifluoromethyl group is known to improve the biological activity of agrochemicals. Research into similar compounds suggests that modifications can lead to enhanced herbicidal or fungicidal properties, making them candidates for new pesticide formulations.
Material Science
- Polymer Additives : The unique properties of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid make it a potential additive for polymers, improving their thermal stability and mechanical properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring may also contribute to the compound’s overall biological activity by interacting with various biomolecules .
Comparison with Similar Compounds
2-[4-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid (CAS 1855890-02-6)
- Molecular Formula : C₁₀H₁₃F₃N₂O₂
- Molecular Weight : 250.22 g/mol
- Key Differences: The trifluoromethyl group is at the 4-position of the pyrazole ring instead of the 3-position.
4-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid (CAS 1795503-08-0)
- Molecular Formula : C₉H₁₁F₃N₂O₂
- Molecular Weight : 294.09 g/mol
- Key Differences: Incorporates a methyl group at the 4-position of the pyrazole ring and a longer butanoic acid chain. The methyl group enhances lipophilicity, which could improve membrane permeability in drug design .
2-[4-Amino-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid (CAS 1171203-11-4)
- Molecular Formula : C₈H₁₀F₃N₃O₂
- Molecular Weight : 237.18 g/mol
Physicochemical Properties
| Compound Name | pKa | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | 4.21 | 222.17 | 305.4 | -CF₃, butanoic acid |
| 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Not reported | 250.22 | Not reported | -CF₃ (4-position), butanoic acid |
| 4-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Not reported | 294.09 | Not reported | -CF₃, -CH₃, butanoic acid |
| 2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | Not reported | 237.18 | Not reported | -CF₃, -NH₂, butanoic acid |
Notes:
- The 3-trifluoromethyl substitution in the parent compound confers strong electron-withdrawing effects, stabilizing the pyrazole ring and enhancing acidity compared to non-fluorinated analogs .
- Amino-substituted derivatives (e.g., CAS 1171203-11-4) may exhibit higher solubility in aqueous media due to protonation at physiological pH .
Biological Activity
2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of investigation include:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. The introduction of the trifluoromethyl moiety can improve the interaction with microbial targets, leading to increased efficacy against various pathogens.
- Anti-inflammatory Effects : Research indicates that certain pyrazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Potential : Some studies suggest that pyrazole derivatives may exhibit cytotoxic effects against cancer cell lines. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals important insights into how modifications to its structure can influence biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Carboxylic Acid Group | Essential for bioactivity |
| Pyrazole Ring | Contributes to receptor binding |
Research indicates that the trifluoromethyl group significantly enhances the compound's potency against specific biological targets compared to non-fluorinated analogs .
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
In an experimental model of inflammation, this compound was shown to reduce edema and inflammatory markers in a dose-dependent manner. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential use in treating inflammatory diseases .
Anticancer Activity
Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values comparable to established chemotherapeutics. The compound was found to induce apoptosis in cancer cells through mitochondrial pathways, making it a candidate for further development in oncology .
Q & A
Q. What are the common synthetic routes for 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid?
The synthesis typically involves multi-step functionalization, starting with the formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Subsequent trifluoromethylation (e.g., using CF₃I or Ruppert-Prakash reagents) and alkylation at the N1 position are critical. The butanoic acid moiety is introduced through nucleophilic substitution or coupling reactions, followed by hydrolysis of ester intermediates. Optimization of reaction conditions (e.g., solvent polarity, temperature) is essential to minimize side products .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on X-ray crystallography (for solid-state geometry) and NMR spectroscopy (for solution-phase analysis). Key features include:
- ¹H/¹³C NMR : Chemical shifts for the trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) and pyrazole protons (δ ~6.5-8.5 ppm).
- XRD : Bond angles and torsion angles between the pyrazole ring and butanoic acid chain, which influence conformational stability .
Q. What analytical methods ensure purity and identity?
Purity is validated using HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and LC-MS for molecular weight confirmation. Thermal stability is assessed via TGA/DSC to determine decomposition temperatures (~200–250°C for similar analogs). Residual solvents are quantified using GC-MS .
Q. What biological activities have been reported for this compound?
While direct data is limited, structurally related pyrazole derivatives exhibit anti-proliferative activity (e.g., inhibition of mTOR/p70S6K pathways in cancer cells) and enzyme modulation (e.g., COX-2 inhibition). Biological screening should include in vitro assays (e.g., MTT for cytotoxicity) and target-specific binding studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Catalyst selection : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during trifluoromethylation .
Q. How can contradictions in biological activity data be resolved?
Discrepancies often arise from variations in cell line specificity or assay conditions . To address this:
Q. What computational approaches are used to predict target interactions?
Molecular docking (AutoDock, Glide) models binding affinity to proteins (e.g., kinases, GPCRs). DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. MD simulations (>100 ns) evaluate conformational stability in biological environments .
Q. How can analogs be designed to enhance pharmacokinetic properties?
Strategies include:
Q. What are the stability considerations under varying storage conditions?
The compound is hygroscopic and prone to hydrolysis. Recommended storage: -20°C in anhydrous DMSO or sealed vials under inert gas . Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf life .
Methodological Notes
- Data Interpretation : Cross-validate spectroscopic data with computational models to resolve structural ambiguities.
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results with orthogonal methods (e.g., Western blotting for protein expression) .
- Safety : Handle trifluoromethylated compounds in fume hoods due to potential release of HF during degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
